Cefozopran is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefozopran binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
CEFOZOPRAN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Cefozopran has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.
See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...
Cefozopran
CAS No.: 113359-04-9
Cat. No.: VC0001826
Molecular Formula: C19H17N9O5S2
Molecular Weight: 515.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113359-04-9 |
|---|---|
| Molecular Formula | C19H17N9O5S2 |
| Molecular Weight | 515.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1 |
| Standard InChI Key | QDUIJCOKQCCXQY-WHJQOFBOSA-N |
| Isomeric SMILES | CO/N=C(/C1=NSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
| Canonical SMILES | CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
Introduction
Chemical and Pharmacological Properties of Cefozopran
Structural Characteristics
Cefozopran hydrochloride (CAS No. 113981-44-5) is a synthetic cephalosporin with the molecular formula and a molecular weight of 551.98 g/mol. Its structure includes a 5-amino-1,2,4-thiadiazol-3-yl group and a methoxyiminoacetamido side chain, enhancing stability against β-lactamases . The compound exists as a white to light yellow solid with high water solubility () and requires storage under inert gas at 2–8°C .
Absorption and Distribution
Cefozopran demonstrates linear pharmacokinetics across doses. In healthy Chinese volunteers, single 0.5–2.0 g intravenous infusions resulted in dose-proportional increases in maximum plasma concentration () and area under the curve (AUC). For example, a 2.0 g dose achieved a of 77.8 µg/mL, with a half-life () of 1.67–2.80 hours . Pediatric studies reported similar values (1.74–4.11 hours) following 10–40 mg/kg doses .
Metabolism and Excretion
Renal excretion is the primary elimination pathway, with 65.99–98.0% of unchanged drug recovered in urine within 6–8 hours post-administration . No metabolic accumulation occurs with repeated dosing, supporting its use in multi-day regimens .
Table 1: Pharmacokinetic Parameters of Cefozopran
| Population | Dose | (µg/mL) | (h) | Urinary Excretion (%) |
|---|---|---|---|---|
| Healthy Adults | 2.0 g IV | 77.8 | 1.67–2.80 | 65.99–73.33 |
| Pediatrics | 40 mg/kg IV | 77.8 | 1.67 | 84.1 |
| Infants | 20 mg/kg IV | 70.3 | 4.11 | 98.0 |
Clinical Applications and Efficacy
Pediatric Infections
In a multicenter study of 337 pediatric patients (70 aged <1 year), cefozopran achieved 97.5% efficacy (combined “excellent” and “good” responses) against infections caused by identified pathogens. Pneumonia (185 cases) showed a 98.3% response rate, while urinary tract infections (UTIs) and purulent meningitis had 100% efficacy . Adverse events were mild, primarily diarrhea (1 case) and transient eosinophilia .
Adult Infections and Febrile Neutropenia
For febrile neutropenia (FN) in hematological patients, a regimen of 1–2 g every 8 hours achieved target attainment probabilities of 67–97% against Pseudomonas aeruginosa and Escherichia coli. Monte Carlo simulations indicated that maintaining free drug concentrations above the MIC for ≥70% of the dosing interval () optimized outcomes . Clinical success was observed in 77.2% of FN episodes without requiring additional antibiotics .
Table 2: Clinical Efficacy of Cefozopran in Pediatric Populations
| Infection Type | Cases | Efficacy Rate (%) | Common Pathogens Targeted |
|---|---|---|---|
| Pneumonia | 185 | 98.3 | Streptococcus pneumoniae, H. influenzae |
| Urinary Tract | 39 | 100 | E. coli, Klebsiella spp. |
| Purulent Meningitis | 7 | 100 | Streptococcus agalactiae |
Antimicrobial Spectrum and Resistance Mechanisms
Gram-Negative Coverage
Cefozopran’s methoxyimino group enhances activity against Enterobacteriaceae, with MIC90 values ≤1 µg/mL for E. coli and Klebsiella pneumoniae. Its stability against AmpC β-lactamases makes it effective in hospital-acquired infections .
Gram-Positive and MRSA Activity
While cefozopran exhibits moderate activity against methicillin-sensitive Staphylococcus aureus (MSSA), its efficacy against MRSA is limited. Derivatives with cyclopentyloxyimino substitutions (e.g., compound 20g) show improved PBP2' affinity (), though clinical relevance remains under investigation .
Dosage Optimization and Future Directions
Population pharmacokinetic models recommend:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume